![molecular formula C16H19Cl2N3 B2497444 [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride CAS No. 1376388-69-0](/img/structure/B2497444.png)
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride is a synthetic organic compound characterized by its complex structure, which includes a benzodiazole ring substituted with dimethyl groups and a phenylmethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-nitroaniline, with a suitable aldehyde or ketone under acidic conditions to form the benzodiazole core.
Dimethylation: The benzodiazole ring is then subjected to methylation using methyl iodide or a similar methylating agent in the presence of a base like potassium carbonate.
Attachment of the Phenylmethanamine Group: The final step involves the nucleophilic substitution of the dimethylbenzodiazole with a phenylmethanamine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like chlorosulfonic acid or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential applications as a fluorescent probe due to the benzodiazole ring, which can exhibit fluorescence under certain conditions. This makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.
作用机制
The mechanism by which [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The benzodiazole ring can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The phenylmethanamine moiety may also contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
[4-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine: Similar in structure but with a different substitution pattern on the benzodiazole ring.
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]ethanamine: Differing by the length of the alkyl chain connecting the benzodiazole and phenyl groups.
Uniqueness
The unique combination of the benzodiazole ring with dimethyl substitutions and the phenylmethanamine group distinguishes [4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride from other compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications.
属性
IUPAC Name |
[4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c1-10-7-14-15(8-11(10)2)19-16(18-14)13-5-3-12(9-17)4-6-13;;/h3-8H,9,17H2,1-2H3,(H,18,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZZPOLYWUUBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2497361.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2497363.png)
![3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B2497366.png)
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2497367.png)
![8-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2497372.png)


![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)
![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

